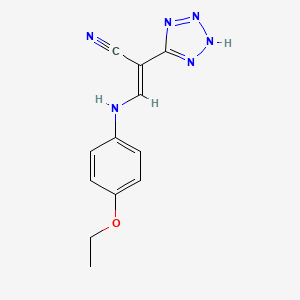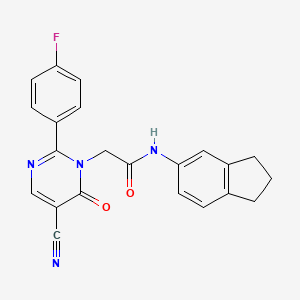
(E)-3-(4-ethoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-ethoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Reactivity and Interaction Studies
- The study of α-acetylenic esters' reactivity, such as "(E)-3-(4-ethoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile", shows their potential in forming ethylenic β-ureidoxy ester isomers through 1,4-addition reactions. This chemical behavior highlights its use in synthesizing complex organic structures, providing insights into reaction mechanisms involving ethylenic and tetrazolyl groups (Lassalvy, C., Petrus, C., & Petrus, F., 1981).
Applications in Electrochemiluminescent Devices
- A study on ruthenium(II) polypyridine complexes bearing 5-aryltetrazolate ligands, related to the deprotonated form of compounds like "this compound", indicates their significant potential in electrochemiluminescent devices. These complexes show high luminescence efficiency, which is crucial for the development of new materials for lighting and display technologies (Stagni, S. et al., 2006).
Photophysical Properties and Fluorescence Quenching Studies
- Research on metallo-phthalocyanines substituted with tetrazolyl groups, similar in structure to "this compound", has been conducted to explore their photophysical properties. These studies provide valuable data for applications in photodynamic therapy and as fluorescence probes, due to their efficient fluorescence quenching by benzoquinone (Yenilmez, H. Y., Sevim, A., & Bayır, Z., 2013).
Antimycobacterial Activity Research
- Investigations into compounds structurally related to "this compound" have been conducted to assess their antimycobacterial activity. These studies aim to identify new therapeutic agents against Mycobacterium tuberculosis, showcasing the potential medical applications of such compounds (Sanna, P. et al., 2002).
Energetic Material and Propellant Applications
- Tetrazoles, including those structurally similar to "this compound", are explored for their use as energetic materials and propellants. Their high positive enthalpy of formation makes them attractive candidates for applications requiring high-energy compounds (Yannacone, S. F. et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-2-19-11-5-3-10(4-6-11)14-8-9(7-13)12-15-17-18-16-12/h3-6,8,14H,2H2,1H3,(H,15,16,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDZVRGNNPDFOW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2968337.png)
![2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B2968341.png)

![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2968343.png)
![3-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2968344.png)
![N-(2-furylmethyl)(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl))carboxamide](/img/structure/B2968345.png)

![Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2968347.png)
![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)
![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2968352.png)

